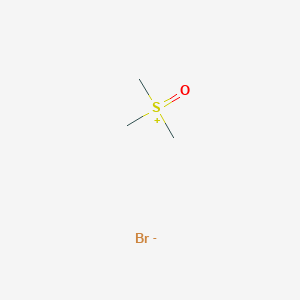

Trimethylsulfoxonium Bromide

Description

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C3H9OS.BrH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPJZBFFLDRKSF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](=O)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456116 | |

| Record name | Trimethylsulfoxonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25596-24-1 | |

| Record name | Trimethylsulfoxonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trimethylsulfoxonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trimethylsulfoxonium (B8643921) bromide, a versatile reagent in organic synthesis. The document details established synthetic protocols, presents key physicochemical and characterization data in a structured format, and visualizes the underlying chemical processes and workflows.

Introduction

Trimethylsulfoxonium bromide, with the chemical formula C₃H₉BrOS, is a sulfoxonium salt that serves as a valuable precursor in various chemical transformations.[1][2] It is widely recognized for its role in the generation of dimethylsulfoxonium methylide, a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and other valuable organic motifs.[3] This guide consolidates the essential technical information required for the preparation and validation of this important synthetic intermediate.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of dimethyl sulfoxide (B87167) (DMSO) with methyl bromide.[4] Several variations of this method have been developed to optimize yield, safety, and reaction time.

General Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the sulfur atom in dimethyl sulfoxide on the electrophilic methyl group of methyl bromide.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, with variations in reaction conditions such as temperature, pressure, and the use of additives to mitigate hazardous side reactions.

Protocol 1: Synthesis at Room Temperature (Atmospheric Pressure)

This method involves a long reaction time but avoids the need for specialized high-pressure equipment.

-

Procedure: In a well-ventilated fume hood, combine dimethyl sulfoxide and trimethyl orthoformate (as a scavenger) in a suitable reaction vessel.[5] Slowly add methyl bromide to the stirred mixture.[5] The vessel is then sealed and connected to a gas trap containing dimethyl sulfoxide to capture any escaping methyl bromide.[5] The reaction mixture is left to stir at room temperature for approximately 28 days.[5] The resulting crystalline product is collected by filtration, washed with isopropanol, and dried in an oven at 100°C for 18 hours.[5]

-

Yield: Approximately 55% (crude).[5]

Protocol 2: Synthesis under Pressure

This protocol significantly reduces the reaction time by employing elevated temperature and pressure.

-

Procedure: A 2-liter glass pressure vessel is charged with dimethyl sulfoxide and trimethyl orthoformate.[6] Methyl bromide is then introduced with adequate ventilation while stirring.[6] The vessel is sealed and heated to 65°C for 55 hours in a glycol bath, with the temperature monitored and controlled.[6] After cooling to room temperature, the vessel is vented. The crystalline product is collected by filtration, washed with benzene, and dried in a vacuum oven at 50°C for two hours.[6]

-

Yield: Approximately 80%.[6]

Protocol 3: Synthesis with Continuous Addition of Methyl Bromide

This method improves safety and control over the exothermic reaction by the continuous or intermittent addition of methyl bromide.

-

Procedure: A mixture of dimethyl sulfoxide and a stabilizing agent (e.g., trimethyl orthoformate) is heated to 50-75°C. Methyl bromide is then added intermittently or continuously under atmospheric pressure, maintaining the reaction temperature. The final molar ratio of methyl bromide to dimethyl sulfoxide is typically between 0.40:1 and 0.70:1. After the addition is complete, the mixture is stirred at 50-75°C for an additional 3 to 18 hours.

-

Yield: High yields are reported with improved safety.

Synthesis Data Summary

| Parameter | Protocol 1 (Room Temp) | Protocol 2 (Pressure) | Protocol 3 (Continuous Addition) |

| Temperature | Room Temperature | 65°C[6] | 50-75°C |

| Pressure | Atmospheric | > 1 atm | Atmospheric |

| Reaction Time | ~28 days[5] | 55 hours[6] | 3-18 hours (post-addition) |

| Scavenger | Trimethyl orthoformate[5] | Trimethyl orthoformate[6] | Trimethyl orthoformate or other stabilizing agents |

| Crude Yield | ~55%[5] | ~80%[6] | High |

| Purification | Isopropanol wash[5] | Benzene wash[6] | Varies |

| Final Yield | Not specified | ~90% after purification[5] | Not specified |

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[7] It is soluble in polar solvents such as water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and is hygroscopic in nature.[1][7]

| Property | Value | Source |

| Molecular Formula | C₃H₉BrOS | [2] |

| Molecular Weight | 173.07 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 188-191°C | [8] |

| 195-198°C (decomposes) | [7] | |

| Density | 1.76 g/cm³ (estimated) | [7] |

| Solubility | Soluble in water, DMF, DMSO | [7] |

Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and confirmation of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecular structure of the trimethylsulfoxonium cation, with three equivalent methyl groups, a single proton resonance and a single carbon resonance are expected in the ¹H and ¹³C NMR spectra, respectively.

-

¹³C NMR: Similarly, a single resonance is anticipated in the ¹³C NMR spectrum.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. A key feature is the strong S=O stretching vibration.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| S=O Stretch | 1050–1100 |

| C-H Stretch (methyl) | 2900-3000 |

| C-H Bend (methyl) | 1350-1470 |

Experimental Workflow and Logic

The overall process of synthesizing and characterizing this compound follows a logical progression from reaction setup to final product validation.

Conclusion

This technical guide has outlined the key methodologies for the synthesis of this compound and the analytical techniques for its characterization. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the reliable preparation and validation of this important synthetic building block. Adherence to appropriate safety precautions is paramount when handling the reagents and performing the synthetic procedures described herein.

References

- 1. Buy this compound (EVT-342564) | 25596-24-1 [evitachem.com]

- 2. This compound | C3H9BrOS | CID 11126750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | High-Purity Reagent [benchchem.com]

- 4. Buy this compound | 25596-24-1 [smolecule.com]

- 5. patents.justia.com [patents.justia.com]

- 6. US4141920A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. 25596-24-1 this compound AKSci 9019AF [aksci.com]

The Formation of Dimethylsulfoxonium Methylide from Trimethylsulfoxonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism, experimental protocols, and quantitative aspects of generating dimethylsulfoxonium methylide, a crucial sulfur ylide, from its precursor, trimethylsulfoxonium (B8643921) bromide. This ylide is a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines, which are pivotal intermediates in pharmaceutical development.

Core Mechanism of Ylide Formation

The formation of dimethylsulfoxonium methylide from trimethylsulfoxonium bromide is an acid-base reaction. It involves the deprotonation of a methyl group of the trimethylsulfoxonium cation by a strong base. The positive charge on the sulfur atom increases the acidity of the adjacent methyl protons, facilitating their abstraction.

The reaction proceeds as follows: A strong base, typically sodium hydride (NaH) or potassium tert-butoxide (KOtBu), removes a proton from one of the methyl groups of the trimethylsulfoxonium cation. This results in the formation of the dimethylsulfoxonium methylide ylide, a species with a negatively charged carbon adjacent to a positively charged sulfur.[1][2] The choice of base and solvent is critical for the efficiency of the reaction and the stability of the resulting ylide.[3]

The pKa of the trimethylsulfoxonium ion in dimethyl sulfoxide (B87167) (DMSO) is approximately 18.2, indicating the need for a strong base for efficient deprotonation.[4]

Quantitative Data

| Parameter | Value | Notes |

| pKa of Trimethylsulfoxonium ion | 18.2 (in DMSO) | Indicates the acidity of the methyl protons.[4] |

| Typical Yields (Corey-Chaykovsky) | 70-95% | Yields are for the subsequent reaction of the in situ generated ylide. |

| Common Bases | Sodium Hydride (NaH), Potassium tert-Butoxide (KOtBu) | Strong bases are required for efficient deprotonation.[1][2] |

| Common Solvents | Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Polar aprotic solvents are preferred.[3] |

Experimental Protocols

The following are detailed methodologies for the in situ generation of dimethylsulfoxonium methylide from a trimethylsulfoxonium salt and its subsequent use in a Corey-Chaykovsky reaction. While many literature procedures specify the iodide salt, the protocol is analogous for the bromide salt.

Ylide Generation using Sodium Hydride in DMSO

This protocol is adapted from established procedures for the Corey-Chaykovsky reaction.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Aldehyde or Ketone substrate

-

Anhydrous diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard glassware.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous DMSO to the flask under a nitrogen atmosphere.

-

Stir the suspension at room temperature for 15-20 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion.

-

Add this compound (1.0 equivalent) portionwise to the stirred solution at room temperature.

-

Stir the resulting mixture for an additional 10-15 minutes to ensure complete formation of the dimethylsulfoxonium methylide.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude epoxide product, which can be further purified by column chromatography.

Mandatory Visualizations

Mechanism of Ylide Formation

References

physical and chemical properties of Trimethylsulfoxonium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium (B8643921) bromide, a versatile and reactive organosulfur compound, serves as a cornerstone reagent in modern organic synthesis. Its utility is most prominently showcased in the generation of dimethylsulfoxonium methylide, a key intermediate for the renowned Corey-Chaykovsky reaction. This reaction provides a powerful and stereoselective method for the formation of epoxides, aziridines, and cyclopropanes, which are crucial structural motifs in numerous pharmaceuticals and biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of trimethylsulfoxonium bromide, detailed experimental protocols for its synthesis and key reactions, and visualizations of its reaction mechanisms.

Core Properties of this compound

This compound is a white to off-white crystalline solid that is hygroscopic in nature.[1][2] It is soluble in polar solvents such as water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), but insoluble in non-polar solvents.[1][3]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉BrOS | [4] |

| Molecular Weight | 173.07 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3][5] |

| Melting Point | 195-198 °C (decomposes) | [5] |

| Solubility | Soluble in water, DMF, DMSO | [5] |

| Purity (typical) | ≥99.0% (by HPLC) | [5] |

| Water Content (typical) | ≤0.5% (by Karl Fischer) | [5] |

| Spectroscopic Data | Chemical Shift (ppm) | Solvent | Notes | Source(s) |

| ¹H NMR | ~3.9 (singlet, 9H) | DMSO-d₆ | Based on data for Trimethylsulfoxonium iodide | [6] |

| ¹³C NMR | Not explicitly found | DMSO-d₆ | - |

Synthesis of this compound

The direct reaction of dimethyl sulfoxide (DMSO) with methyl bromide is a known method for synthesizing this compound; however, this reaction can be hazardous due to its exothermic nature and the potential for explosive decomposition.[3] A safer and more controlled synthesis involves the use of a stabilizing agent, such as trimethyl orthoformate, to scavenge acidic byproducts that can catalyze decomposition.[2][3]

Experimental Protocol: Synthesis with Trimethyl Orthoformate

This protocol is based on established, safer procedures for the synthesis of this compound.[1][2][3]

Materials:

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Methyl bromide

-

Trimethyl orthoformate

-

Isopropanol (B130326) (for washing)

-

Benzene (B151609) or Toluene (for washing)

-

Reaction vessel (pressure-rated glass vessel or a three-necked flask with a condenser and gas inlet)

-

Stirring apparatus

-

Heating mantle or oil bath

-

Cooling bath

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reaction Setup: In a dry reaction vessel, combine anhydrous dimethyl sulfoxide and a molar equivalent of trimethyl orthoformate. The molar ratio of methyl bromide to DMSO should be in the range of 0.40:1 to 0.70:1.[1]

-

Reaction Conditions: Heat the mixture to a temperature between 50 °C and 75 °C with constant stirring.[1]

-

Addition of Methyl Bromide: Slowly add methyl bromide to the reaction mixture. The addition rate should be controlled to maintain a gentle reflux.[1]

-

Reaction Time: Continue stirring the reaction mixture at the specified temperature. The reaction time can range from several hours to a few days, with reported yields of up to 80% under optimized conditions.[7] For instance, heating at 60-65 °C for 48-55 hours can provide a yield of about 80%.[3]

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The crystalline product will precipitate out of the solution.

-

Purification:

Chemical Properties and Key Reactions

This compound is primarily used as a precursor for the in-situ generation of dimethylsulfoxonium methylide, a sulfur ylide. This is achieved by deprotonating the trimethylsulfoxonium cation with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in a solvent like DMSO.[8]

The Corey-Chaykovsky Reaction

The generated dimethylsulfoxonium methylide is a key reagent in the Corey-Chaykovsky reaction, which is a versatile method for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyl compounds, imines, and α,β-unsaturated carbonyls, respectively.[9][10]

The reaction proceeds via the nucleophilic attack of the ylide on the electrophilic carbon of the substrate, followed by an intramolecular substitution to form the three-membered ring and dimethyl sulfoxide (DMSO) as a byproduct.[9]

Experimental Protocol: Epoxidation using the Corey-Chaykovsky Reaction

This protocol provides a general procedure for the epoxidation of a ketone.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

The desired ketone or aldehyde

-

Ethyl ether or other suitable extraction solvent

-

Saturated aqueous ammonium (B1175870) chloride (for quenching)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Reaction flask

-

Stirring apparatus

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Ylide Generation: In a dry reaction flask under an inert atmosphere, suspend sodium hydride in anhydrous DMSO. To this suspension, add a solution of this compound in anhydrous DMSO dropwise at room temperature. Stir the mixture for approximately one hour, during which time the evolution of hydrogen gas will be observed, and a solution of dimethylsulfoxonium methylide will be formed.

-

Reaction with Carbonyl: Cool the ylide solution in an ice bath. Add a solution of the ketone or aldehyde in a minimal amount of anhydrous DMSO dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup:

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl ether or another suitable organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired epoxide.

Visualizing Reaction Mechanisms

Generation of Dimethylsulfoxonium Methylide

Caption: Formation of the sulfur ylide from its bromide salt.

Corey-Chaykovsky Epoxidation Mechanism

References

- 1. JP3926416B2 - Method for producing this compound - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. US4141920A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. This compound | C3H9BrOS | CID 11126750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Trimethylsulfoxonium iodide(1774-47-6) 1H NMR spectrum [chemicalbook.com]

- 7. EP0781765A1 - Process for producing this compound - Google Patents [patents.google.com]

- 8. This compound | High-Purity Reagent [benchchem.com]

- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 10. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

Trimethylsulfoxonium Bromide: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of trimethylsulfoxonium (B8643921) bromide in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. The guide includes a summary of known solubility data, a detailed experimental protocol for determining solubility, and visualizations of key processes.

Overview of Trimethylsulfoxonium Bromide

This compound ((CH₃)₃SOBr) is a white to off-white crystalline solid that serves as a key reagent in a variety of organic synthesis applications.[1][2] It is particularly well-known as a precursor for the generation of dimethylsulfoxonium methylide, the Corey-Chaykovsky reagent, which is instrumental in the formation of epoxides, cyclopropanes, and aziridines from carbonyls, α,β-unsaturated carbonyls, and imines, respectively.[3][4][5][6][7] The compound's effectiveness in these synthetic transformations is often dependent on its solubility in the chosen reaction solvent.

Solubility of this compound

The solubility of this compound is a critical factor in its application in organic synthesis, influencing reaction rates, yields, and overall process efficiency. Generally, it is soluble in polar solvents and insoluble in non-polar solvents.[8] The following table summarizes the available qualitative and semi-quantitative solubility data for this compound in a range of common organic solvents.

| Solvent | Chemical Formula | Polarity | Solubility | Notes |

| Water | H₂O | Polar Protic | Easily Soluble / Soluble | High polarity facilitates dissolution. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | A common solvent for reactions involving this reagent.[2] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | [2] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | [1] |

| Ethanol | C₂H₅OH | Polar Protic | Almost Insoluble | [1] |

| Ethers (general) | R-O-R' | Generally Low | Soluble (in some) | [1] |

| Ketones (general) | RC(O)R' | Polar Aprotic | Soluble (in some) | [1] |

| Non-polar solvents (e.g., alkanes, aromatics) | - | Non-polar | Insoluble | [8] |

Experimental Protocol for Solubility Determination

For applications requiring precise knowledge of solubility, the following experimental protocol based on the isothermal saturation method can be employed to determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with sealed caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle, leaving a clear supernatant.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solute Quantification:

-

Gravimetric Method: Transfer the filtered supernatant to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute. Weigh the container with the dried solute. The difference in weight corresponds to the mass of dissolved this compound.

-

Spectroscopic/Chromatographic Method: If a suitable analytical method (e.g., HPLC, UV-Vis) is available, dilute the supernatant to an appropriate concentration and quantify the amount of dissolved solute against a calibration curve.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) using the mass of the dissolved solute and the volume of the solvent used.

-

Replicates: Repeat the experiment at least twice to ensure the reproducibility of the results.

Application Example: The Corey-Chaykovsky Reaction

The solubility of this compound is paramount in its role as a precursor to the Corey-Chaykovsky reagent. The reaction typically involves the deprotonation of the sulfoxonium salt by a strong base in a suitable solvent, such as DMSO, to form the ylide. This ylide then reacts with a carbonyl compound to produce an epoxide.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is recommended to determine the solubility experimentally under the specific conditions of your reaction.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 5. youtube.com [youtube.com]

- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Buy this compound (EVT-342564) | 25596-24-1 [evitachem.com]

An In-depth Technical Guide to the Stability and Handling of Trimethylsulfoxonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, reactivity, and safe handling of trimethylsulfoxonium (B8643921) bromide. The information is compiled from various safety data sheets and chemical literature to ensure a thorough understanding for professionals in research and development.

Chemical and Physical Properties

Trimethylsulfoxonium bromide is a white crystalline solid commonly used in organic synthesis, particularly as a precursor to the Corey-Chaykovsky reagent.[1][2] Its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₃H₉BrOS | [3][4] |

| Molecular Weight | 173.07 g/mol | [3][4] |

| Appearance | White crystalline solid/powder | [2][4] |

| Melting Point | 188-191°C, 252°C (lit.) | [3][5] |

| Solubility | Soluble in polar solvents like water and alcohols; insoluble in non-polar solvents. | [2] |

| Density | 1.440 g/cm³ | [4] |

| Hygroscopic Nature | Tends to absorb moisture from the air. | [2] |

Stability and Decomposition

This compound is generally stable under recommended storage conditions.[6] However, it is susceptible to decomposition under certain conditions, particularly at elevated temperatures.[1]

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[6][7][8]

-

Recommended storage is at room temperature in an inert atmosphere.[6]

Thermal Decomposition: The thermal decomposition of this compound is an irreversible process that can be hazardous.[1] The decomposition pathway involves isomerization to an unstable intermediate, which then degrades into several by-products.[1] This process can be autocatalytic and exothermic, especially in the presence of impurities like hydrogen bromide.[1]

Hazardous Decomposition Products: Upon decomposition, this compound can release irritating and toxic gases and vapors, including:

-

Carbon oxides (CO, CO₂)[6]

-

Hydrogen sulfide (B99878) (H₂S)[6]

-

Sulfur oxides

-

Hydrogen bromide (HBr)[1]

The decomposition pathway is visualized in the diagram below.

Figure 1: Thermal Decomposition Pathway of this compound.

Reactivity

Incompatible Materials:

-

Strong oxidizing agents: Avoid contact with strong oxidizing agents.[6][7]

-

Acids: The presence of acid can lead to the decomposition of dimethyl sulfoxide (B87167), a precursor, which can initiate a continuous decomposition reaction.[4]

Synthesis and Ylide Formation: this compound is synthesized from the reaction of dimethyl sulfoxide (DMSO) and methyl bromide.[1][4] This reaction is exothermic and requires careful temperature control to prevent runaway decomposition.[1][4] A key application of this compound is its conversion to dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent) upon deprotonation with a strong base.[1] This ylide is a valuable intermediate in organic synthesis for the preparation of epoxides and cyclopropanes.[1][2]

The general workflow for the synthesis and subsequent ylide formation is depicted below.

Figure 2: Synthesis and Ylide Formation Workflow.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is crucial to minimize exposure and ensure laboratory safety.[8]

Engineering Controls:

-

Handle in a well-ventilated place.[3]

-

Use local exhaust ventilation to keep airborne concentrations low.[7][8]

-

Ensure safety shower and eye-wash facilities are readily available.[7]

Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.

| PPE Type | Specification | References |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or chemical safety goggles. | [3][6][8] |

| Skin Protection | Wear appropriate protective gloves (inspected prior to use) and impervious clothing. | [3][6][8] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator. | [6][8] |

General Hygiene:

-

Wash hands thoroughly after handling.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not ingest or inhale.[8]

-

Minimize dust generation and accumulation.[8]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.[8]

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [3][6][8] |

| Skin Contact | Remove contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. | [3][8] |

| Eye Contact | Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | [3][8] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. | [3][6][8] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[6] Evacuate personnel to safe areas.[3]

-

Containment: Prevent further leakage or spillage if safe to do so.[6]

-

Cleanup: Sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal.[8] Avoid creating dust.[6]

-

Environmental Precautions: Do not let the chemical enter drains.[3] Discharge into the environment must be avoided.[3]

Experimental Protocols: Illustrative Workflows

While specific experimental protocols for stability and reactivity testing of this compound are not detailed in the provided search results, the following diagrams illustrate generalized workflows for such assessments.

Figure 3: Generalized Workflow for Stability Assessment.

Figure 4: Generalized Workflow for Reactivity Assessment.

Disposal Considerations

Disposal of this compound and its contaminated packaging must be in accordance with applicable regional, national, and local laws and regulations.[6][7] Do not reuse empty containers.[6]

This guide is intended to provide comprehensive information for the safe handling and use of this compound in a research and development setting. Always refer to the specific Safety Data Sheet (SDS) for the material you are using and follow your institution's safety protocols.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. Buy this compound (EVT-342564) | 25596-24-1 [evitachem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 25596-24-1 this compound AKSci 9019AF [aksci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of Trimethylsulfoxonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for trimethylsulfoxonium (B8643921) bromide, a versatile reagent in organic synthesis. The document presents quantitative ¹H and ¹³C NMR data in commonly used deuterated solvents, detailed experimental protocols for data acquisition, and visualizations of its chemical structure and key reaction pathways.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts for trimethylsulfoxonium bromide in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and deuterium (B1214612) oxide (D₂O). The simplicity of the spectra, characterized by a single peak in both ¹H and ¹³C NMR, is due to the chemical equivalence of the three methyl groups in the molecule.

Table 1: ¹H NMR Data for this compound

| Solvent | Chemical Shift (δ) in ppm | Multiplicity |

| DMSO-d₆ | 3.71 | Singlet |

| D₂O | 3.23 | Singlet |

Table 2: ¹³C NMR Data for this compound

| Solvent | Chemical Shift (δ) in ppm |

| DMSO-d₆ | 38.3 |

| D₂O | Data not available |

Experimental Protocols

The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, taking into account its hygroscopic nature.

1. Sample Preparation for a Hygroscopic Compound

-

Materials:

-

This compound (hygroscopic solid)

-

Deuterated solvent (DMSO-d₆ or D₂O)

-

NMR tube (5 mm) and cap

-

Spatula

-

Weighing paper

-

Glove box or a dry, inert atmosphere environment

-

Pipette or syringe

-

-

Procedure:

-

Dry the NMR tube and cap in an oven at 120°C for at least two hours and allow them to cool to room temperature in a desiccator.

-

Perform all sample manipulations within a glove box or under a stream of dry nitrogen to minimize exposure to atmospheric moisture.

-

Weigh approximately 10-20 mg of this compound directly into the clean, dry NMR tube.

-

Using a pipette or syringe, add approximately 0.6-0.7 mL of the desired deuterated solvent (DMSO-d₆ or D₂O) to the NMR tube.

-

Securely cap the NMR tube.

-

Gently vortex or sonicate the tube to ensure the sample is completely dissolved.

-

Visually inspect the solution to ensure it is clear and free of particulate matter before inserting it into the NMR spectrometer.

-

2. NMR Data Acquisition

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

-

¹H NMR Acquisition Parameters (General):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 16 to 32 scans, depending on the concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range appropriate for proton spectra, typically 10-15 ppm.

-

Temperature: 298 K (25°C).

-

Referencing: The residual solvent peak of DMSO-d₅ at δ 2.50 ppm or the residual HDO peak in D₂O at δ 4.79 ppm can be used for referencing.

-

-

¹³C NMR Acquisition Parameters (General):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range appropriate for carbon spectra, typically 0-220 ppm.

-

Temperature: 298 K (25°C).

-

Referencing: The solvent peak of DMSO-d₆ at δ 39.52 ppm is used for referencing.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure and a key reaction pathway of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of Trimethylsulfoxonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of trimethylsulfoxonium (B8643921) bromide. It details the characteristic vibrational frequencies, offers a standardized experimental protocol for spectral acquisition, and presents a logical workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize infrared spectroscopy for the characterization of organic salts.

Core Data Presentation: Vibrational Spectroscopy of Trimethylsulfoxonium Bromide

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The data presented in the following table has been compiled from established spectroscopic analysis.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3000 - 2900 | C-H stretch | Stretching |

| ~1470 - 1400 | CH₃ asymmetric and symmetric deformation | Bending |

| ~1250 - 1050 | S=O stretch | Stretching |

| ~970 - 930 | CH₃ rock | Rocking |

| ~780 - 740 | C-S stretch | Stretching |

Note: The exact peak positions may vary slightly depending on the sample preparation method and the specific instrumentation used.

Experimental Protocols

The acquisition of a high-quality infrared spectrum of solid this compound requires careful sample preparation to minimize scattering of the infrared beam and to ensure a uniform sample concentration. The following are detailed methodologies for two common solid-state sampling techniques.

Potassium Bromide (KBr) Pellet Method

This is a widely used technique for obtaining high-resolution infrared spectra of solid samples.

Materials and Equipment:

-

This compound (analytical grade)

-

Potassium bromide (KBr), spectroscopy grade, dried in an oven at 110°C for at least 4 hours

-

Agate mortar and pestle

-

Pellet press with a die

-

Infrared spectrometer

Procedure:

-

Grinding: In a dry agate mortar, thoroughly grind approximately 1-2 mg of this compound to a fine powder.

-

Mixing: Add approximately 100-200 mg of dried KBr to the mortar. Gently mix the powders with the pestle, then grind the mixture vigorously for 2-3 minutes to ensure a homogeneous dispersion of the sample in the KBr matrix.

-

Pellet Formation: Transfer a portion of the mixture to the die of a pellet press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the infrared spectrometer. Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum.

Nujol Mull Method

This technique is an alternative to the KBr pellet method and is particularly useful for samples that are sensitive to pressure or that may react with KBr.

Materials and Equipment:

-

This compound (analytical grade)

-

Nujol (high-purity mineral oil)

-

Agate mortar and pestle

-

Salt plates (e.g., NaCl or KBr)

-

Spatula

-

Infrared spectrometer

Procedure:

-

Grinding: In a dry agate mortar, grind approximately 5-10 mg of this compound to a very fine powder.

-

Mull Formation: Add 1-2 drops of Nujol to the powdered sample in the mortar. Continue to grind the mixture until a uniform, thick paste (mull) is formed.

-

Sample Mounting: Using a spatula, transfer a small amount of the mull to the center of a clean, dry salt plate. Place a second salt plate on top and gently rotate the plates to spread the mull into a thin, even film between the plates.

-

Spectral Acquisition: Place the salt plate assembly in the sample holder of the infrared spectrometer and record the spectrum. A background spectrum of a thin film of Nujol between two salt plates should be recorded and used for spectral subtraction. Note that the characteristic C-H stretching and bending bands of Nujol will be present in the spectrum and may obscure sample bands in these regions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the infrared spectroscopy analysis of this compound.

Caption: Workflow for IR analysis of this compound.

The Pivotal Role of Trimethylsulfoxonium Bromide in Modern Organosulfur Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsulfoxonium (B8643921) bromide has emerged as a cornerstone reagent in organosulfur chemistry, primarily recognized for its critical role in the generation of dimethylsulfoxonium methylide, the key intermediate in the widely applied Corey-Chaykovsky reaction. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of trimethylsulfoxonium bromide, with a particular focus on its utility in the construction of essential organic motifs such as epoxides and cyclopropanes. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a comprehensive summary of its physicochemical and spectroscopic data. Furthermore, this guide illustrates the fundamental reaction pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

Organosulfur compounds are of paramount importance in organic chemistry, finding extensive applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among the vast array of organosulfur reagents, sulfoxonium salts, and in particular this compound, have garnered significant attention due to their unique reactivity and synthetic utility.[1] This guide will delve into the core aspects of this compound, providing a technical overview of its significance and practical application in contemporary organic synthesis.

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid that is soluble in polar solvents such as water and dimethyl sulfoxide (B87167) (DMSO).[2] Its stability and ease of handling, compared to other related sulfur ylide precursors, make it a preferred reagent in many synthetic applications.[3]

Physical and Chemical Data

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₉BrOS | [4] |

| Molecular Weight | 173.07 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 188-191 °C | [5] |

| Solubility | Soluble in water and DMSO | [2] |

| Purity (typical) | ≥98.0% | [6] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ ~3.8 ppm (s, 9H) (typical for trimethylsulfoxonium salts) | [7][8][9] |

| ¹³C NMR (DMSO-d₆) | δ ~40 ppm (typical for methyl groups attached to sulfoxonium sulfur) | [5][7] |

| FTIR (KBr pellet) | Strong S=O stretching band expected around 1200-1250 cm⁻¹ | [10][11] |

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the reaction of dimethyl sulfoxide (DMSO) with methyl bromide.[9] Care must be taken during this synthesis as the reaction can be exothermic.

Synthetic Workflow

Detailed Experimental Protocol

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Methyl bromide (MeBr)

-

Isopropanol (B130326) (for washing)

-

Reaction vessel equipped with a stirrer, thermometer, and a means for controlled gas addition.

Procedure:

-

Charge the reaction vessel with dimethyl sulfoxide.

-

With vigorous stirring, slowly bubble methyl bromide gas into the DMSO at a controlled temperature, typically between 50-75 °C.

-

The reaction is exothermic and should be carefully monitored. The addition rate of methyl bromide should be adjusted to maintain the desired temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

-

Upon cooling, this compound precipitates out of the solution.

-

The solid product is collected by filtration, washed with a suitable solvent like isopropanol to remove any unreacted starting materials, and then dried under vacuum.

-

This process can yield this compound in yields of up to 90%.[9]

The Corey-Chaykovsky Reaction: A Cornerstone Application

The premier application of this compound is as a precursor to dimethylsulfoxonium methylide, a stabilized sulfur ylide. This ylide is a key reagent in the Corey-Chaykovsky reaction, which is a powerful method for the synthesis of epoxides from aldehydes and ketones, and cyclopropanes from α,β-unsaturated carbonyl compounds.[1][10][11]

Generation of Dimethylsulfoxonium Methylide

The first step in the Corey-Chaykovsky reaction is the deprotonation of this compound with a strong base, such as sodium hydride, to generate the reactive dimethylsulfoxonium methylide.

References

- 1. rsc.org [rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Trimethylsulfonium bromide(3084-53-5) 13C NMR [m.chemicalbook.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Why Is Kbr Pellet Used In Ftir? Achieve Clear, Accurate Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 7. shimadzu.com [shimadzu.com]

- 8. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. m.youtube.com [m.youtube.com]

- 10. rsc.org [rsc.org]

- 11. hmdb.ca [hmdb.ca]

Trimethylsulfoxonium Bromide as a Precursor to Sulfur Ylides: A Technical Guide

Introduction

Trimethylsulfoxonium (B8643921) bromide is a stable, crystalline salt that serves as a crucial and widely used precursor for the generation of dimethylsulfoxonium methylide, a key sulfur ylide.[1] This ylide, often referred to as the Corey-Chaykovsky reagent, is a versatile tool in organic synthesis, primarily employed for the preparation of epoxides, cyclopropanes, and aziridines.[1] Its enhanced stability and ease of handling compared to the analogous dimethylsulfonium methylide make it a preferred reagent for many synthetic transformations.[1][2] This technical guide provides an in-depth overview of the generation of dimethylsulfoxonium methylide from trimethylsulfoxonium bromide and its subsequent applications in key synthetic reactions, complete with experimental protocols and mechanistic diagrams.

Generation of Dimethylsulfoxonium Methylide

The formation of the reactive sulfur ylide, dimethylsulfoxonium methylide, is achieved through the deprotonation of its precursor, this compound. The protons on the methyl groups adjacent to the positively charged sulfoxonium center are acidic enough to be abstracted by a strong base.[1]

The most common method for generating the ylide in situ involves treating this compound (or the more commonly cited iodide salt) with a strong base like sodium hydride (NaH) in a suitable aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).[1][3] The resulting ylide is a nucleophilic species with the negative charge localized on the carbon atom, making it a potent reagent for attacking electrophilic centers.[1]

Figure 1. Generation of Dimethylsulfoxonium Methylide.

Key Synthetic Applications

Dimethylsulfoxonium methylide is renowned for its role in the Corey-Chaykovsky reaction, which provides a powerful method for the synthesis of epoxides and cyclopropanes.[1] The reactivity of the ylide is highly dependent on the nature of the carbonyl substrate.[4][5][6]

Epoxidation of Aldehydes and Ketones

When dimethylsulfoxonium methylide reacts with simple aldehydes and ketones, it leads to the formation of epoxides (oxiranes).[1][6][7] The reaction proceeds via a nucleophilic attack of the ylide carbon on the carbonyl carbon, forming a betaine (B1666868) intermediate.[7] This is followed by an intramolecular ring-closure, where the oxygen anion displaces the neutral dimethyl sulfoxide (DMSO) leaving group to form the three-membered epoxide ring.[7]

Figure 2. Epoxidation via the Corey-Chaykovsky Reaction.

Cyclopropanation of α,β-Unsaturated Carbonyls

In contrast to its reaction with simple ketones, dimethylsulfoxonium methylide reacts with α,β-unsaturated carbonyl compounds (enones) to yield cyclopropyl (B3062369) ketones.[1][4][5] This difference in reactivity arises from a 1,4-conjugate addition (Michael addition) of the ylide to the β-carbon of the enone.[1][4] This initial step forms an enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate on the carbon adjacent to the sulfoxonium group results in ring closure and the elimination of DMSO to afford the cyclopropane (B1198618) ring.[4]

Figure 3. Cyclopropanation via Michael-Initiated Ring Closure.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the generation and application of dimethylsulfoxonium methylide.

Table 1: Generation of Dimethylsulfoxonium Methylide

| Precursor | Base | Solvent | Temperature (°C) | Approx. Time | Reference |

| Trimethylsulfoxonium Iodide | Sodium Hydride | DMSO | Room Temp. | 15-20 min | Corey & Chaykovsky |

| This compound | Sodium Hydride | THF/DMSO | 0 to Room Temp. | 30 min | General Procedure |

| Trimethylsulfoxonium Iodide | Potassium t-BuOK | THF | 0 | 15 min | General Procedure |

Table 2: Application in Corey-Chaykovsky Reactions

| Substrate | Product Type | Ylide Precursor | Base | Solvent | Yield (%) |

| Cyclohexanone | Epoxide | (CH₃)₃SOI | NaH | DMSO | 91 |

| Benzaldehyde (B42025) | Epoxide | (CH₃)₃SOI | NaH | DMSO | 92 |

| Chalcone (B49325) (enone) | Cyclopropane | (CH₃)₃SOI | NaH | DMSO | 85 |

| 4-Phenyl-3-buten-2-one | Cyclopropane | (CH₃)₃SOI | NaH | DMSO | 75 |

Note: Data is compiled from seminal works and general laboratory practices. Yields are highly substrate-dependent.

Experimental Protocols

Protocol 1: Preparation of Dimethylsulfoxonium Methylide Solution

Objective: To prepare a solution of dimethylsulfoxonium methylide in situ from this compound for immediate use.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel.

Procedure:

-

Preparation of the Flask: A three-neck round-bottom flask is flame-dried under a stream of inert gas (N₂ or Ar) and allowed to cool to room temperature.

-

Addition of Sodium Hydride: Sodium hydride (1.0 eq) is weighed and transferred to the flask. The mineral oil is typically removed by washing the NaH dispersion with anhydrous hexanes and decanting, under an inert atmosphere.

-

Solvent Addition: Anhydrous DMSO is added to the flask via a syringe. The resulting suspension is stirred.

-

Precursor Addition: this compound (1.0 eq) is dissolved in a minimal amount of warm anhydrous DMSO and added dropwise to the stirred suspension of NaH at room temperature.

-

Reaction: The mixture is stirred at room temperature. The evolution of hydrogen gas should be observed. The reaction is typically complete within 30-60 minutes, resulting in a clear or slightly cloudy solution of the ylide. The reagent is now ready for use.

Protocol 2: Epoxidation of an Aldehyde (e.g., Benzaldehyde)

Objective: To synthesize styrene (B11656) oxide from benzaldehyde using dimethylsulfoxonium methylide.

Procedure:

-

Ylide Preparation: Prepare the dimethylsulfoxonium methylide solution as described in Protocol 1.

-

Substrate Addition: Cool the ylide solution to 0 °C using an ice bath. Add a solution of benzaldehyde (0.9 eq) in DMSO dropwise to the ylide solution while maintaining the temperature.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and diethyl ether.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure styrene oxide.

Protocol 3: Cyclopropanation of an Enone (e.g., Chalcone)

Objective: To synthesize 1,2-diphenyl-3-benzoylcyclopropane from chalcone.

Procedure:

-

Ylide Preparation: Prepare the dimethylsulfoxonium methylide solution as described in Protocol 1.

-

Substrate Addition: To the stirred ylide solution at room temperature, add a solution of chalcone (0.9 eq) in DMSO dropwise.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) for several hours until completion, as monitored by TLC.

-

Workup and Purification: The workup and purification procedure is analogous to that described in Protocol 2 for epoxidation, involving quenching with water, extraction with an organic solvent, washing, drying, and purification by column chromatography.

Conclusion

This compound is a highly effective and manageable precursor for dimethylsulfoxonium methylide, a cornerstone reagent in modern organic synthesis. Its application in the Corey-Chaykovsky reaction allows for the efficient and stereoselective synthesis of epoxides and cyclopropanes, which are valuable structural motifs in pharmaceuticals and natural products.[7] The predictable, yet divergent, reactivity of the ylide with different classes of carbonyl compounds underscores its versatility and importance for drug development professionals and synthetic chemists.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. Probing the Reactivity of Dimethylsulfoxonium Methylide with Conjugated and Nonconjugated Carbonyl Compounds:: An Undergraduate Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery - Dialnet [dialnet.unirioja.es]

- 6. researchgate.net [researchgate.net]

- 7. Application of Sulphur Ylide in Organic Synthesis Explain the applicatio.. [askfilo.com]

Methodological & Application

Application Notes and Protocols: The Corey-Chaykovsky Reaction with Trimethylsulfoxonium Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing the Corey-Chaykovsky reaction using trimethylsulfoxonium (B8643921) bromide. This versatile reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of three-membered rings such as epoxides, aziridines, and cyclopropanes.

Introduction

The Johnson-Corey-Chaykovsky reaction, commonly known as the Corey-Chaykovsky reaction, is a powerful tool for the synthesis of epoxides, aziridines, and cyclopropanes.[1] The reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone to produce the corresponding three-membered ring.[1] This method serves as a crucial alternative to traditional epoxidation reactions of olefins.[1] The reaction is highly valued for its broad substrate scope, mild reaction conditions, and high yields.[2]

The key reagent, a sulfur ylide, is typically generated in situ from a sulfonium (B1226848) or sulfoxonium salt, such as trimethylsulfoxonium bromide, by deprotonation with a strong base.[3][4] Dimethylsulfoxonium methylide, derived from trimethylsulfoxonium salts, is a commonly used and valuable reagent for this transformation.[3]

Reaction Principle and Scope

The Corey-Chaykovsky reaction proceeds via the nucleophilic attack of the sulfur ylide on the electrophilic double bond of the substrate. The resulting intermediate then undergoes an intramolecular nucleophilic substitution to form the three-membered ring and eliminate dimethyl sulfoxide (B87167) as a byproduct.

The reaction is applicable to a wide range of substrates:

-

Imines: React to form aziridines.[3]

-

α,β-Unsaturated Carbonyl Compounds (Enones): React to form cyclopropanes.[3][5]

Quantitative Data Summary

The following table summarizes representative yields for the Corey-Chaykovsky reaction with various substrates using a trimethylsulfoxonium salt.

| Substrate Category | Example Substrate | Reagent System | Product | Yield (%) | Reference |

| Ketone | 2,2-dimethyl-5-p-chlorophenyl-3-pentanone | Trimethylsulfonium (B1222738) bromide, KOH, Toluene | 2-(4-chlorophenylethyl)-2-tert-butyloxirane | 98.9 | [6] |

| Ketone | Allyl cyclohexanone | Trimethylsulfonium iodide, KOt-Bu, DMSO | Corresponding epoxide | 88 | [5] |

| Enone | Symmetric tricyclic enone | Trimethylsulfoxonium iodide, KOt-Bu, DMSO | Tetracyclic cyclopropane (B1198618) derivative | 69 | [7] |

| Aldehyde/Ketone | Various | Trimethylsulfonium iodide/KOt-Bu | Corresponding epoxides | Good yields | [4] |

| Aldehyde/Ketone | Various | Trimethylsulfonium iodide/KOH in ionic liquid | Corresponding epoxides | 77-91 | [8] |

| Enone | Cyclohex-2-enone | Trimethylsulfonium iodide/KOH in ionic liquid | Corresponding cyclopropane | 90-95 | [8] |

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes a method for the synthesis of this compound from dimethyl sulfoxide and methyl bromide.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Methyl bromide

-

Stabilizing agent (e.g., trimethyl orthoformate)

Procedure:

-

To a reaction vessel containing dimethyl sulfoxide, add a stabilizing agent.

-

While maintaining the temperature of the mixture between 50-75°C, intermittently or continuously add methyl bromide under atmospheric pressure. The final molar ratio of methyl bromide to dimethyl sulfoxide should be between 0.40:1 and 0.70:1.[9]

-

After the addition of methyl bromide is complete, continue to stir the reaction mixture at 50-75°C for 3 to 18 hours.[9]

-

The resulting this compound can be isolated by filtration and washing with a suitable solvent such as benzene, followed by drying.[10]

Protocol 2: General Procedure for Epoxidation of Ketones

This protocol provides a general method for the synthesis of epoxides from ketones using this compound.

Materials:

-

Ketone

-

Trimethylsulfonium bromide

-

Potassium hydroxide (B78521) (KOH) or Potassium tert-butoxide (KOt-Bu)

-

Toluene or Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a flask, combine the ketone, trimethylsulfonium bromide, and a solvent such as toluene.[6]

-

Add potassium hydroxide to the mixture.[6]

-

Stir and heat the reaction mixture. A typical temperature is 80°C for several hours.[6]

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and add water to quench the reaction and dissolve inorganic salts.[5][6]

-

Extract the aqueous phase with an organic solvent like ethyl ether.[5]

-

Combine the organic layers and wash with water and/or brine.[5]

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[5]

-

Filter and concentrate the solution under reduced pressure to obtain the crude epoxide.

-

Purify the crude product by a suitable method, such as column chromatography, to yield the pure epoxide.[5]

Visualizations

Reaction Mechanism

References

- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 6. US5408033A - Process for the preparation of an epoxide from ketones using an alcohol or ether catalyst - Google Patents [patents.google.com]

- 7. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]

- 9. EP0781765A1 - Process for producing this compound - Google Patents [patents.google.com]

- 10. US4141920A - Process for the preparation of this compound - Google Patents [patents.google.com]

Application Notes and Protocols for the Epoxidation of Aldehydes and Ketones using Trimethylsulfoxonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epoxidation of carbonyl compounds is a fundamental transformation in organic synthesis, providing access to highly versatile epoxide intermediates. These three-membered cyclic ethers are valuable precursors for a wide array of functional groups and are key building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. The Johnson-Corey-Chaykovsky reaction offers a powerful and widely utilized method for the conversion of aldehydes and ketones to their corresponding epoxides.[1][2] This reaction employs a sulfur ylide, which acts as a nucleophilic methylene (B1212753) transfer agent.

This document provides detailed application notes and protocols for the epoxidation of aldehydes and ketones specifically utilizing trimethylsulfoxonium (B8643921) bromide as the precursor to the sulfur ylide. Trimethylsulfoxonium bromide is a stable, crystalline solid that serves as a convenient and effective reagent for this transformation.[3][4]

Reaction Mechanism and Stereochemistry

The Corey-Chaykovsky reaction proceeds through a well-established mechanism involving the initial formation of a sulfur ylide, followed by its reaction with a carbonyl compound.[1][5]

-

Ylide Formation: this compound is deprotonated by a strong base, such as sodium hydride or potassium tert-butoxide, to generate the active sulfur ylide, dimethyloxosulfonium methylide.[5][6]

-

Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a betaine (B1666868) intermediate.[6]

-

Intramolecular Ring Closure: The resulting alkoxide in the betaine intermediate undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the sulfoxonium group. This step forms the three-membered epoxide ring and releases dimethyl sulfoxide (B87167) (DMSO) as a byproduct.[6]

A key feature of the Corey-Chaykovsky reaction is its stereoselectivity. The reaction typically favors the formation of the trans-epoxide from cyclic ketones, where the methylene group is delivered to the less sterically hindered face of the carbonyl.

Experimental Workflow

The general workflow for the epoxidation of aldehydes and ketones using this compound is straightforward and can be adapted to various scales.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound (EVT-342564) | 25596-24-1 [evitachem.com]

- 4. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes: Cyclopropanation of α,β-Unsaturated Carbonyls with Trimethylsulfoxonium Bromide

References

- 1. benchchem.com [benchchem.com]

- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 6. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates with Trimethylsulfoxonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium bromide is a versatile and highly valuable reagent in organic synthesis, primarily utilized for the generation of dimethylsulfoxonium methylide, a key nucleophilic methylene-transfer agent. This ylide is instrumental in the Corey-Chaykovsky reaction, a powerful method for the formation of epoxides from aldehydes and ketones, and cyclopropanes from α,β-unsaturated carbonyl compounds. These structural motifs are prevalent in a wide array of pharmaceuticals, making this compound a crucial tool in the synthesis of key pharmaceutical intermediates.

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates using this compound, focusing on epoxidation and cyclopropanation reactions.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is the Corey-Chaykovsky reaction. This reaction offers a reliable method for the construction of three-membered rings, which are important pharmacophores and versatile synthetic intermediates.

-

Epoxidation of Ketones: The reaction of dimethylsulfoxonium methylide (generated from this compound) with ketones yields epoxides. This is a key step in the synthesis of several antifungal agents.

-

Cyclopropanation of α,β-Unsaturated Carbonyls: When reacted with α,β-unsaturated ketones or esters, dimethylsulfoxonium methylide undergoes a conjugate addition followed by ring closure to afford cyclopropyl (B3062369) derivatives. Cyclopropane rings are found in various drug molecules and can impart unique conformational constraints and metabolic stability.

Application 1: Epoxidation in the Synthesis of a Fluconazole (B54011) Precursor

Objective: To synthesize the key epoxide intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole, a precursor to the antifungal drug Fluconazole, via the Corey-Chaykovsky reaction.

Reaction Scheme:

Caption: Epoxidation of a ketone to form a Fluconazole precursor.

Quantitative Data

| Parameter | Value | Reference |

| Substrate | α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone | [1][2] |

| Reagent | Trimethylsulfoxonium iodide | [1] |

| Base | Sodium Hydroxide (B78521) (aqueous solution) | [1] |

| Solvent | Organic Solvent (e.g., Dichloromethane) | [2] |

| Yield | 60-70% | [1] |

Experimental Protocol

Materials:

-

α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone

-

Trimethylsulfoxonium iodide

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone and Trimethylsulfoxonium iodide in an organic solvent such as dichloromethane.

-

Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole can be further purified by recrystallization or column chromatography if necessary.

Application 2: Cyclopropanation of α,β-Unsaturated Ketones

Objective: To provide a general protocol for the synthesis of cyclopropyl ketones from α,β-unsaturated ketones using this compound, a reaction applicable to the synthesis of various pharmaceutical intermediates.

Reaction Scheme:

Caption: Cyclopropanation of an α,β-unsaturated ketone.

Quantitative Data for a Model Reaction

| Parameter | Value | Reference |

| Substrate | Chalcone (1,3-diphenyl-2-propen-1-one) | General procedure |

| Reagent | This compound | General procedure |

| Base | Sodium Hydride (NaH) | General procedure |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | General procedure |

| Temperature | Room temperature to 50°C | General procedure |

| Yield | Generally high (>80%) | General procedure |

Experimental Protocol

Materials:

-

α,β-Unsaturated ketone (e.g., chalcone)

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous diethyl ether (Et₂O) or ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Ylide Formation: In a dry, three-neck round-bottom flask under a nitrogen atmosphere, place sodium hydride (washed with hexane (B92381) to remove mineral oil). Add anhydrous DMSO and stir the suspension at room temperature until the evolution of hydrogen gas ceases (approximately 45-60 minutes), indicating the formation of the methylsulfinyl carbanion.

-

Reagent Addition: Add this compound to the solution of the methylsulfinyl carbanion in DMSO. Stir for a few minutes to form the dimethylsulfoxonium methylide.

-

Substrate Addition: Dissolve the α,β-unsaturated ketone in anhydrous DMSO and add it dropwise to the ylide solution.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to around 50°C. Monitor the reaction progress by TLC.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously pour it into ice-water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x).

-

Washing: Combine the organic extracts and wash them with water and then with a saturated aqueous ammonium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting cyclopropyl ketone by column chromatography on silica (B1680970) gel.

Signaling Pathways and Experimental Workflows

Corey-Chaykovsky Reaction Mechanism

The Corey-Chaykovsky reaction proceeds through a nucleophilic addition of the sulfur ylide to the carbonyl carbon (for epoxidation) or the β-carbon of an enone (for cyclopropanation), followed by an intramolecular nucleophilic substitution.

Caption: Mechanism of the Corey-Chaykovsky reaction.

Experimental Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates a general workflow for the synthesis and purification of a pharmaceutical intermediate using this compound.

Caption: General experimental workflow.

Conclusion

This compound is a key reagent for the synthesis of epoxide and cyclopropane-containing pharmaceutical intermediates via the Corey-Chaykovsky reaction. The protocols provided herein for the synthesis of a Fluconazole precursor and a general method for cyclopropanation highlight the utility and practical application of this reagent in drug development and medicinal chemistry. Careful control of reaction conditions is crucial for achieving high yields and purity of the desired products.

References

- 1. CN1054853C - Prepn of 1-[2-(2,4-difluorophenyl)2,3-epoxypropyl]-1H-1,2,4-triazole as intermediate of fluconazole and its methyl sulphonate - Google Patents [patents.google.com]

- 2. CN101168542A - A kind of preparation method of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1 hydrogen-1,2,4-triazole - Google Patents [patents.google.com]

Application of Trimethylsulfoxonium Bromide in Fungicide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction